molecular formula C23H14F3N3 B2545775 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-83-1

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2545775
CAS No.: 901246-83-1
M. Wt: 389.381
InChI Key: QYPXJMUOZWTORD-UHFFFAOYSA-N
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Description

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H14F3N3 and its molecular weight is 389.381. The purity is usually 95%.
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Properties

IUPAC Name

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXJMUOZWTORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,8-Difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activities, particularly its anti-inflammatory and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H15F2N3
  • Molecular Weight : 345.34 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)F)C2=NN(C(=C2)F)C(=C(C=C2)N2C(=O)C=C(C2=CC=C(C=C2)F)N(C)C)

This compound features a pyrazoloquinoline core with fluorine substitutions that may enhance its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, in a study evaluating various derivatives, the compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that the compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory responses .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (µM)Cytotoxicity (%) at 10 µM
This compoundTBDTBD
Control (1400 W)0.399

Note: Specific IC50 values for the target compound are currently under investigation.

Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also been studied for their anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl rings significantly influence anticancer activity .

Case Study: Anticancer Screening

In a screening study involving several pyrazolo[4,3-c]quinoline derivatives:

  • The compound showed promising activity against breast cancer cell lines with an IC50 value indicating significant growth inhibition.
  • Further optimization led to derivatives with enhanced potency and selectivity towards cancer cells compared to normal cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell proliferation and survival.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure of pyrazoloquinolines can enhance their ability to inhibit cancer cell proliferation. The incorporation of fluorine atoms in the compound increases lipophilicity, which may improve bioavailability and efficacy against various cancer types.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with fluorinated phenyl groups exhibited potent activity against breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline as a lead compound for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Fluorinated compounds are known to exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Data Table: Antimicrobial Activity of Fluorinated Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Similar PyrazoloquinolineS. aureus8 µg/mL
Fluorinated Phenyl DerivativeP. aeruginosa16 µg/mL

This table indicates that the compound demonstrates competitive MIC values compared to other known antimicrobial agents .

Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. The fluorine substituents enhance charge mobility and stability of organic semiconductors.

Case Study : Research conducted on organic field-effect transistors (OFETs) utilizing this compound showed improved performance metrics such as charge carrier mobility and stability under ambient conditions. The findings suggest that incorporating this compound into device architectures could lead to more efficient electronic components .

Q & A

Q. What are the common synthetic routes for 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically begins with halogenated quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with hydrazine derivatives (e.g., 4-fluorophenylhydrazine). Key steps include cyclization under reflux in xylenes or DMF, with triethylamine as a base to facilitate deprotonation . Optimizing yield involves controlling temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. For example, using a 1:1.2 molar ratio of quinoline precursor to hydrazine derivative improves cyclization efficiency. Catalysts like p-toluenesulfonic acid (pTSA) can accelerate reaction rates by 20–30% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Key markers include aromatic proton signals (δ 7.5–8.5 ppm for quinoline and fluorophenyl groups) and methyl/methylene resonances (δ 2.1–2.5 ppm for the 4-methylphenyl substituent) . Coupling constants (JHF ≈ 5–10 Hz) confirm fluorine substitution patterns.
  • IR Spectroscopy : Absorbances at ~3100–3150 cm⁻¹ (N-H stretch) and ~1580–1600 cm⁻¹ (C=C/C=N aromatic rings) validate the pyrazole-quinoline core .
  • HRMS : Precise mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy, with deviations <2 ppm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the metabolic stability of pyrazolo[4,3-c]quinoline derivatives in preclinical models?

  • Methodological Answer : Metabolic stability studies involve:
  • In vitro assays : Incubate the compound with liver microsomes (human/rodent) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using the half-life method .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., deuterium at metabolically vulnerable positions) to slow CYP450-mediated oxidation. For example, replacing CH3 with CD3 in the 4-methylphenyl group reduces first-pass metabolism .
  • In vivo pharmacokinetics : Administer the compound intravenously/orally to rodents, collect plasma at timed intervals, and quantify using validated bioanalytical methods. Key parameters: AUC, Cmax, and bioavailability .

Q. What strategies are recommended for resolving crystallographic data discrepancies when determining the three-dimensional structure using software like SHELX?

  • Methodological Answer :
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refine Flack parameter (x) to confirm absolute structure .
  • Disordered atoms : Apply PART/SUMP restraints for overlapping electron density (e.g., flexible fluorophenyl groups).
  • Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence (<5% difference). For high thermal motion, apply ISOR restraints to anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to assess the impact of fluorine substitution on biological activity?

  • Methodological Answer :
  • Synthetic diversification : Prepare analogs with fluorine at positions 7,8 (vs. mono-fluoro or non-fluoro) and measure activity (e.g., IC50 in enzyme assays). For example, ELND006 (7,8-difluoro) showed 10-fold higher γ-secretase inhibition than non-fluorinated analogs .
  • Computational modeling : Perform docking studies (AutoDock Vina) to evaluate fluorine’s role in binding pocket interactions. Fluorine’s electronegativity enhances hydrogen bonding with residues like Asp385 in γ-secretase .
  • Physicochemical profiling : Compare logP (fluorine increases hydrophobicity) and pKa (fluorine’s electron-withdrawing effect lowers basicity) to correlate with membrane permeability and target engagement .

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